

A Spectroscopic Comparison of Ethyl 3,3-diphenylpropanoate and Its Precursors

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Compound of Interest

Compound Name: *Ethyl 3,3-diphenylpropanoate*

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This guide provides a detailed spectroscopic comparison of **ethyl 3,3-diphenylpropanoate** with its precursors, diphenylmethane and ethyl diazoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for the synthesis of the final product, and a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for **ethyl 3,3-diphenylpropanoate**, diphenylmethane, and ethyl diazoacetate. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Diphenylmethane e[1]	7.32 - 7.18	m	10H	Ar-H
3.98	s	2H	CH ₂	
Ethyl Diazoacetate	~4.7	s	1H	CHN ₂
4.2	q	2H	OCH ₂ CH ₃	
1.25	t	3H	OCH ₂ CH ₃	
Ethyl 3,3- diphenylpropano ate	7.35 - 7.15	m	10H	Ar-H
4.55	t	1H	CH(Ph) ₂	
4.05	q	2H	OCH ₂ CH ₃	
2.95	d	2H	CH ₂ CO	
1.15	t	3H	OCH ₂ CH ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
Diphenylmethane ^[2]	141.8	C (quaternary Ar)
129.0	CH (Ar)	
128.5	CH (Ar)	
126.1	CH (Ar)	
42.0	CH ₂	
Ethyl Diazoacetate ^[3]	~165	C=O
~61	OCH ₂	
~47	CHN ₂	
~14	CH ₃	
Ethyl 3,3-diphenylpropanoate ^[4]	172.1	C=O
143.5	C (quaternary Ar)	
128.6	CH (Ar)	
128.0	CH (Ar)	
126.5	CH (Ar)	
60.5	OCH ₂	
48.0	CH(Ph) ₂	
40.5	CH ₂ CO	
14.2	CH ₃	

Table 3: IR Spectroscopic Data

Compound	Frequency (cm ⁻¹)	Assignment
Diphenylmethane ^{[5][6]}	3085-3030	C-H stretch (aromatic)
2920-2850		C-H stretch (aliphatic)
1600, 1495, 1450		C=C stretch (aromatic)
740, 700		C-H bend (aromatic)
Ethyl Diazoacetate ^[3]	~2110	N=N stretch (diazo)
~1695		C=O stretch (ester)
~1370		C-O stretch
Ethyl 3,3-diphenylpropanoate	3080-3030	C-H stretch (aromatic)
2980-2930		C-H stretch (aliphatic)
1735		C=O stretch (ester)
1600, 1495, 1450		C=C stretch (aromatic)
1180		C-O stretch
750, 700		C-H bend (aromatic)

Experimental Protocols

Synthesis of Ethyl 3,3-diphenylpropanoate

The synthesis of **Ethyl 3,3-diphenylpropanoate** from diphenylmethane and ethyl diazoacetate is achieved via a rhodium(II)-catalyzed C-H insertion reaction. The rhodium catalyst facilitates the formation of a rhodium carbene intermediate from ethyl diazoacetate, which then inserts into the benzylic C-H bond of diphenylmethane.

Materials:

- Diphenylmethane
- Ethyl diazoacetate

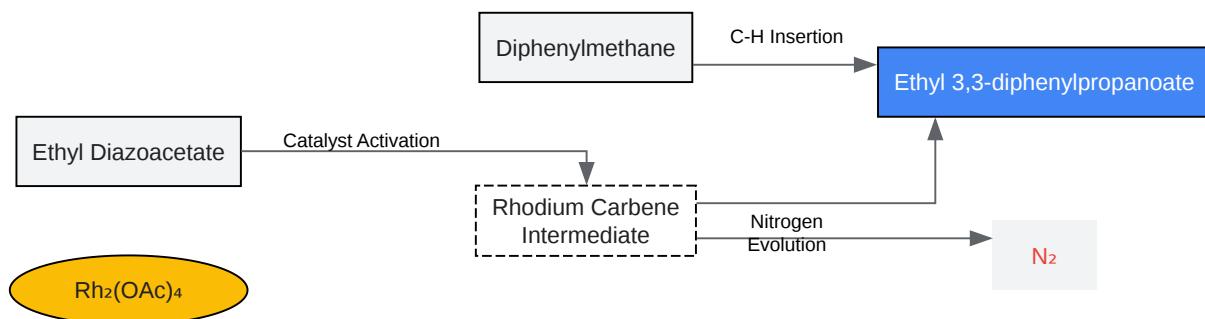
- Rhodium(II) acetate dimer $[\text{Rh}_2(\text{OAc})_4]$
- Dichloromethane (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- To a solution of diphenylmethane (1.2 equivalents) in anhydrous dichloromethane (DCM), add a catalytic amount of rhodium(II) acetate dimer (0.01 equivalents).
- Heat the mixture to reflux (approximately 40°C).
- Slowly add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the refluxing mixture over a period of 1-2 hours using a syringe pump. The addition should be slow enough to control the evolution of nitrogen gas.
- After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **ethyl 3,3-diphenylpropanoate**.

Reaction Pathway

The following diagram illustrates the synthesis of **ethyl 3,3-diphenylpropanoate** from its precursors.



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Caption: Synthetic pathway for **ethyl 3,3-diphenylpropanoate**.

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